Product packaging for Anthra[1,2-c]isoxazole-6,11-dione(Cat. No.:CAS No. 36139-44-3)

Anthra[1,2-c]isoxazole-6,11-dione

Cat. No.: B14160679
CAS No.: 36139-44-3
M. Wt: 249.22 g/mol
InChI Key: IRIKYSAFFJRSMS-UHFFFAOYSA-N
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Description

Anthra[1,2-c]isoxazole-6,11-dione is a versatile fused isoxazole-anthraquinone derivative that serves as a critical synthetic intermediate and a promising scaffold in medicinal chemistry research. Its primary research application lies in its reductive ring cleavage to produce valuable ortho-amino ketones, such as 1-amino-2-acetylanthraquinone, which is a key intermediate in the production of dyes and pigments like Vat Blue 66 . This transformation can be efficiently catalyzed by trace copper using hydrazine hydrate as a clean reducing agent, offering a high-yield and more environmentally friendly synthetic route compared to traditional methods that often require precious metals or harsh conditions . The compound's reactivity further extends to its use in exploring novel chemical space, as demonstrated by its studied reactions with various alkylamines . Beyond its utility in synthetic chemistry, the anthraquinone-based structure positions this compound as a privileged scaffold for developing novel bioactive molecules. Structural analogs, such as anthra[1,2-c][1,2,5]thiadiazole-6,11-diones and anthra[1,2-d]imidazole-6,11-diones, have shown potent and selective anticancer activity in screenings against the NCI-60 panel of human tumor cell lines, with studies indicating mechanisms related to the inhibition of the NF-κB pathway and telomerase . These findings highlight the significant research value of the this compound core for chemical biology and anticancer drug discovery. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H7NO3 B14160679 Anthra[1,2-c]isoxazole-6,11-dione CAS No. 36139-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36139-44-3

Molecular Formula

C15H7NO3

Molecular Weight

249.22 g/mol

IUPAC Name

naphtho[2,3-g][2,1]benzoxazole-6,11-dione

InChI

InChI=1S/C15H7NO3/c17-14-9-3-1-2-4-10(9)15(18)12-11(14)6-5-8-7-19-16-13(8)12/h1-7H

InChI Key

IRIKYSAFFJRSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NOC=C4C=C3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Anthra 1,2 C Isoxazole 6,11 Dione

Direct Synthesis of the Anthra[1,2-c]isoxazole-6,11-dione Core

The formation of the fundamental this compound structure is approached through several key synthetic routes. These methods focus on the efficient construction of the isoxazole (B147169) ring fused to the anthraquinone (B42736) framework.

Cyclization and Cycloaddition Reactions for Isoxazole Ring Formation

The construction of the isoxazole ring is a cornerstone of synthesizing the target molecule. A predominant method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.comnih.gov This approach is widely recognized for its efficiency and regioselectivity in forming the isoxazole heterocycle. nanobioletters.comnih.gov Various strategies are employed to generate the nitrile oxide in situ, which then reacts with a suitable dipolarophile. nih.gov

Electrophilic cyclization represents another powerful technique. For instance, 2-alkyn-1-one O-methyl oximes can react with electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) to yield 3,5-disubstituted 4-halo(seleno)isoxazoles under mild conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org Gold-catalyzed cycloisomerization of α,β-acetylenic oximes also provides a route to substituted isoxazoles with good yields. organic-chemistry.org Furthermore, intramolecular nitrile oxide cycloaddition (INOC) reactions have been developed for the synthesis of fused isoxazoles. mdpi.com

A summary of reagents and conditions for isoxazole ring formation is presented below:

Reagent/CatalystReaction TypeKey Features
Nitrile Oxides and Alkynes[3+2] CycloadditionHigh regioselectivity. nanobioletters.comnih.gov
ICl, I2, Br2Electrophilic CyclizationMild conditions, good to excellent yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org
AuCl3CycloisomerizationGood yields for substituted isoxazoles. organic-chemistry.org
tert-butyl nitrite (B80452) (TBN)Intramolecular CycloadditionMetal-free, radical initiator and N-O source. nih.gov

Strategies Involving Anthraquinone Precursors

A common and effective pathway to this compound and its derivatives begins with a substituted anthraquinone. beilstein-journals.org This approach offers the advantage of having the core polycyclic aromatic structure already in place. For example, 2-ethylanthraquinone (B47962) can be converted to Anthraquinone[1,2-c]methylisoxazole through nitration followed by treatment with oleum. researchgate.net

The synthesis of functionalized anthraquinones themselves has seen recent advancements. A dual acylation protocol using palladium catalysis allows for a one-pot relay process, which is more efficient than stepwise methods. thieme.de This involves an intermolecular direct acylation followed by an intramolecular Friedel–Crafts acylation. thieme.de Another method involves the substitution reaction of 1-chloroanthraquinone (B52148) with 4-hydroxythiophenol to create a thio-anthraquinone derivative. lew.ro

Organocatalytic Approaches to Isoxazole-Fused Anthraquinones

Organocatalysis has emerged as a valuable tool for the asymmetric synthesis of complex molecules. In the context of isoxazole-fused systems, bifunctional thiourea (B124793) catalysts have been employed in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. rsc.org This method yields chiral compounds containing both isoxazole and pyrazole (B372694) moieties in good yields and high enantioselectivities. rsc.org While not directly targeting the anthraquinone fusion, this demonstrates the potential of organocatalysis in constructing chiral isoxazole-containing heterocycles, a strategy that could be adapted to anthraquinone systems. L-proline has also been used as an organocatalyst for the one-pot synthesis of anthraquinones via a [4+2] cycloaddition. beilstein-journals.org

Chemical Modifications and Functionalization of this compound

Once the core structure of this compound is established, further chemical modifications can be performed to modulate its properties. These modifications can target either the isoxazole moiety or the anthraquinone backbone.

Reactions of the Isoxazole Moiety (e.g., with Alkylamines)

The isoxazole ring within the fused system is reactive towards certain nucleophiles. Studies have shown that this compound reacts with alkylamines. researchgate.net This reactivity opens avenues for introducing a variety of functional groups onto the heterocyclic portion of the molecule, allowing for the synthesis of a library of derivatives with potentially diverse biological activities.

Substituent Effects on this compound Reactivity

The electronic nature of substituents on the anthraquinone ring can significantly influence the reactivity of the entire molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting the susceptibility of both the quinone and isoxazole rings to nucleophilic or electrophilic attack.

Synthesis of Homologous and Analogous Anthra[1,2-d]imidazole-6,11-dione Scaffolds

The synthesis of scaffolds structurally related to this compound, particularly the homologous Anthra[1,2-d]imidazole-6,11-dione derivatives, has been a subject of significant research interest. These analogous structures provide a platform for developing novel compounds with potential therapeutic applications.

A prevalent synthetic strategy involves the imidazole (B134444) cyclization reaction of 1,2-diaminoanthraquinone (B157652) with various aldehydes. nih.gov This method has been successfully employed to create a series of novel sugar or azasugar modified anthra[1,2-d]imidazole-6,11-dione derivatives. nih.gov An alternative approach within this synthetic scheme is the imidazole cyclization of 1,2-diaminoanthraquinone with chloroacetic acid, which is then followed by a nucleophilic substitution with N-alkylamino azasugar. nih.gov

Fragment-based design strategies have also guided the synthesis of 2-thio-substituted anthra[1,2-d]imidazole-6,11-diones. nih.govntu.edu.tw These compounds have been synthesized and evaluated for their biological activities. nih.govntu.edu.tw The preparation of these thio-substituted derivatives expands the chemical space of this class of compounds. tmu.edu.tw

Furthermore, alkylation reactions of the related anthra[2,1-d]imidazole-2,6,11-trione have been carried out under liquid-solid phase transfer catalysis (PTC) conditions. researchgate.net This method, using various alkylating reagents in the presence of potassium carbonate as a base and tetra-n-butylammonium bromide as a phase transfer catalyst, leads to the formation of 1,3-dialkyl-anthra[2,1-d]imidazole-2,6,11-triones. researchgate.net The structures of these synthesized compounds have been confirmed using spectral data and single-crystal X-ray diffraction studies. researchgate.net

Table 1: Synthetic Approaches for Anthra[1,2-d]imidazole-6,11-dione Analogs

Starting MaterialReagentsProductReference
1,2-DiaminoanthraquinoneSugar/Azasugar-derived aldehydesSugar/Azasugar modified anthra[1,2-d]imidazole-6,11-dione derivatives nih.gov
1,2-DiaminoanthraquinoneChloroacetic acid, N-alkylamino azasugarSugar/Azasugar modified anthra[1,2-d]imidazole-6,11-dione derivatives nih.gov
Not SpecifiedNot Specified2-Thio-substituted anthra[1,2-d]imidazole-6,11-diones nih.govntu.edu.tw
Anthra[2,1-d]imidazole-2,6,11-trioneAlkylating reagents, K₂CO₃, Tetra-n-butylammonium bromide1,3-Dialkyl-anthra[2,1-d]imidazole-2,6,11-triones researchgate.net

Mechanistic Investigations of this compound Transformations

Detailed Analysis of Isoxazole Ring-Cleavage Pathways

The cleavage of the isoxazole ring is a key transformation of isoxazole-containing compounds, leading to a variety of functionalized products. While specific studies on the ring-cleavage pathways of this compound are not extensively detailed in the provided literature, mechanistic insights can be drawn from studies on related isoxazole derivatives.

One significant pathway for isoxazole ring cleavage is the reductive cleavage of the N–O bond. This has been observed in the presence of metal carbonyls such as hexacarbonylmolybdenum ([Mo(CO)₆]), pentacarbonyliron ([Fe(CO)₅]), or nonacarbonyldi-iron ([Fe₂(CO)₉]) and water. rsc.org This process typically results in the formation of β-amino enones. rsc.org The proposed mechanism for this transformation involves an initial N-complexation of the isoxazole with the metal carbonyl, followed by the formation of a metal-complexed (β-oxo vinyl)nitrene intermediate. rsc.org This intermediate is then reduced by the metal in the presence of water to yield the final amine product. rsc.org

Another potential ring-opening pathway involves thermal activation. For instance, the related anthra[1,2-d] nih.govnih.govntu.edu.twtriazine-4,7,12(3H)-trione undergoes a thermal ring-opening to form an imino-ketene intermediate, which can then participate in cycloaddition reactions. mdpi.com While this is a different heterocyclic system, it highlights the potential for thermally induced ring-opening in fused heterocyclic systems attached to an anthraquinone core.

Reactions of this compound with alkylamines have also been reported, suggesting nucleophilic attack as another route to ring cleavage. researchgate.net The specific products and mechanisms of these reactions would provide further insight into the reactivity of the isoxazole ring in this scaffold.

Table 2: Potential Isoxazole Ring-Cleavage Pathways

Reagents/ConditionsProposed IntermediateProduct TypeReference
Metal Carbonyls ([Mo(CO)₆], [Fe(CO)₅], [Fe₂(CO)₉]), H₂OMetal-complexed (β-oxo vinyl)nitreneβ-Amino enone rsc.org
HeatImino-ketene (by analogy)Cycloaddition products mdpi.com
AlkylaminesNot specifiedNot specified researchgate.net

Elucidation of Catalytic Effects in Synthetic Procedures

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic methodologies for preparing anthraquinone-based heterocyclic compounds. The use of phase transfer catalysis (PTC) has been effectively demonstrated in the synthesis of homologous imidazole-based scaffolds. researchgate.net

Specifically, the alkylation of anthra[2,1-d]imidazole-2,6,11-trione using various alkylating agents is significantly facilitated by liquid-solid phase transfer catalysis. researchgate.net In this system, tetra-n-butylammonium bromide serves as the phase transfer catalyst, shuttling the deprotonated imidazole anion from the solid phase (potassium carbonate) to the organic liquid phase where the reaction with the alkylating agent occurs. researchgate.net This catalytic approach allows for the efficient synthesis of 1,3-dialkyl-anthra[2,1-d]imidazole-2,6,11-triones. researchgate.net

Furthermore, metal carbonyls can be considered as catalysts in the context of isoxazole ring-cleavage reactions. rsc.org Compounds such as hexacarbonylmolybdenum and pentacarbonyliron catalyze the reductive cleavage of the N-O bond in isoxazoles. rsc.org The catalytic cycle would involve the coordination of the metal to the isoxazole, facilitation of the ring cleavage, and subsequent release of the product and regeneration of the active catalytic species.

The study of these catalytic effects is essential for optimizing reaction conditions, improving yields, and developing more sustainable synthetic routes to this compound and its analogs.

Advanced Structural Characterization and Spectroscopic Elucidation of Anthra 1,2 C Isoxazole 6,11 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Anthra[1,2-c]isoxazole-6,11-dione in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework and establish the connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to display signals exclusively in the aromatic region. The spectrum would feature a set of distinct multiplets corresponding to the seven protons on the fused ring system. Protons on the anthraquinone (B42736) portion of the molecule typically resonate at lower fields due to the deshielding effects of the carbonyl groups and the extensive conjugation. For instance, protons adjacent to the carbonyl groups are expected to appear around δ 8.2-8.4 ppm, while other protons of the benzene rings would likely be found in the δ 7.8-8.1 ppm range. nsc.ru The single proton on the isoxazole (B147169) ring is anticipated to appear as a singlet, with a chemical shift influenced by the specific electronic environment of the heterocyclic ring, often observed between δ 6.6 and 7.0 ppm for similar isoxazole structures. nih.gov

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show 15 distinct signals. The two carbonyl carbons of the quinone moiety are the most deshielded, with characteristic chemical shifts expected in the range of δ 181-183 ppm. nsc.ru Carbons within the aromatic rings and the isoxazole ring would resonate between δ 110 and 165 ppm. The quaternary carbons at the ring junctions and those bonded to heteroatoms would have distinct shifts that are crucial for complete assignment. niscair.res.in

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Technique Expected Chemical Shift (δ, ppm) Notes
Quinone Protons (aromatic)¹H NMR8.2 - 8.4Protons adjacent to C=O groups.
Benzene Ring Protons (aromatic)¹H NMR7.8 - 8.1Other protons on the anthraquinone core.
Isoxazole Proton (aromatic)¹H NMR6.6 - 7.0Single proton on the isoxazole ring.
Quinone Carbonyl Carbons¹³C NMR181 - 183Deshielded C=O carbons.
Aromatic & Heterocyclic Carbons¹³C NMR110 - 165Carbons of the fused ring system.

Utility of 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR provides initial data, 2D NMR experiments are essential for the unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity of protons within the individual benzene rings of the anthraquinone core, allowing for the tracing of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the straightforward assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm the molecular formula, C₁₅H₇NO₃.

In addition to molecular formula confirmation, electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that offer structural clues. The fragmentation of the parent molecule would likely proceed through pathways characteristic of both anthraquinones and isoxazoles. clockss.org Key expected fragmentation steps include:

Loss of CO: A common fragmentation pathway for quinones, leading to the formation of a stable ion by the loss of one or two carbon monoxide molecules.

Formation of Benzoyl-type Cations: Cleavage can lead to the formation of characteristic aromatic cation fragments.

Table 2: Expected High-Resolution Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₅H₇NO₃
Exact Mass261.0426 g/mol
Expected [M+H]⁺262.0504

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the conjugated electronic system of the molecule.

IR Spectroscopy: The IR spectrum is used to identify the characteristic vibrations of the functional groups present. For this compound, the most prominent absorption bands would be associated with the carbonyl and aromatic functionalities.

UV-Vis Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the highly conjugated π-system. As an extended chromophore, this compound is expected to exhibit strong absorptions in both the UV and visible regions of the electromagnetic spectrum. The spectrum would likely show multiple bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl groups.

Table 3: Expected Vibrational and Electronic Spectroscopy Data

Technique Expected Absorption Functional Group/Transition
IR~1670 cm⁻¹C=O stretching (quinone)
IR~1620 cm⁻¹C=N stretching (isoxazole)
IR1450 - 1600 cm⁻¹C=C stretching (aromatic rings)
UV-Vis250 - 450 nmπ → π* and n → π* transitions

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While NMR and MS establish the connectivity and formula, only X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state, detailing precise bond lengths, bond angles, and intermolecular packing interactions.

Obtaining suitable single crystals of this compound or its derivatives allows for detailed structural analysis via X-ray diffraction. Such studies on related fused anthraquinone heterocyclic systems have revealed key structural features. nih.govmdpi.com

A crystallographic study would confirm the planarity of the fused four-ring system. Slight deviations from planarity, such as buckling along the axis of the carbonyl groups, might be observed. nih.gov The analysis would provide precise measurements of all bond lengths, confirming, for example, the C=O double bond character and the specific bond lengths within the aromatic and isoxazole rings, which reflect the degree of electron delocalization. Furthermore, the crystal packing arrangement would be elucidated, revealing intermolecular interactions such as π-π stacking between the planar aromatic systems of adjacent molecules, which are common in such compounds and influence their solid-state properties. mdpi.com

Table 4: Representative Crystallographic Data for a Fused Anthraquinone Heterocycle

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)19.5785
b (Å)13.0330
c (Å)9.9269
β (°)90.583
Volume (ų)2532.88
Z (molecules/unit cell)4

Note: Data in this table is representative of a related anthra[1,2-d]imidazole derivative and serves as an example of the parameters obtained from a single-crystal X-ray diffraction study. nih.gov


Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The molecular structure of this compound is predicated on the rigid and largely planar anthraquinone core. This core consists of three fused benzene rings, a framework that imparts significant stability due to its aromaticity. The fusion of the isoxazole ring to this tricycle introduces a degree of asymmetry and potential for slight deviation from planarity.

The conformation of the anthraquinone moiety itself is nearly planar. X-ray diffraction studies on anthraquinone have confirmed that the molecule is centrosymmetric and planar, with all hydrogen atoms also lying in the same plane. The introduction of substituent groups, such as the fused isoxazole ring, can induce minor distortions in this planarity. For instance, in some substituted anthraquinone derivatives, slight tilting between the planar aromatic rings has been observed.

The bond lengths and angles within the anthraquinone framework are well-characterized. The carbon-carbon bonds within the aromatic rings exhibit lengths that are intermediate between single and double bonds, a hallmark of aromatic systems. The carbon-oxygen double bonds of the quinone functionality are typically shorter, reflecting their double bond character. The fusion of the isoxazole ring would introduce new bond lengths and angles specific to this heterocyclic system, with characteristic C-N, N-O, and C-O bond distances.

Below are tables of representative bond lengths and bond angles for the core anthraquinone structure, which would be largely conserved in this compound.

Table 1: Representative Bond Lengths in an Anthraquinone Framework

Bond Typical Length (Å)
C=O ~1.22
C-C (ring) ~1.38 - 1.48

Table 2: Representative Bond Angles in an Anthraquinone Framework

Angle Typical Value (°)
C-C-C (ring) ~118 - 122

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal packing and ultimately influence the material's bulk properties. For polycyclic aromatic hydrocarbons and their derivatives, π-π stacking interactions are a dominant force. The planar aromatic surfaces of adjacent molecules can stack in a face-to-face or offset manner, driven by attractive electrostatic and dispersion forces.

In addition to these stacking interactions, the presence of carbonyl groups and the isoxazole ring introduces the potential for other specific intermolecular contacts. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, forming C-H···O and C-H···N hydrogen bonds with neighboring molecules. The carbonyl oxygen atoms can also participate in other types of interactions, such as halogen bonds if suitable halogen bond donors are present in a co-crystal.

Complementary Structural Analysis Techniques (e.g., Hirshfeld Surface Analysis)

To gain a more quantitative and detailed understanding of the intermolecular interactions within the crystal structure of a molecule like this compound, Hirshfeld surface analysis is a powerful computational tool. researchgate.net This method provides a graphical representation of the space a molecule occupies in a crystal and allows for the visualization and quantification of all intermolecular contacts simultaneously.

The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with each molecule. The surface is typically mapped with properties such as dnorm, which is a normalized contact distance. The dnorm surface highlights regions of close intermolecular contact with red, white, and blue colors indicating contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Intense red spots on the dnorm surface pinpoint the most significant intermolecular interactions, such as strong hydrogen bonds.

This technique offers an unbiased way to identify all close contacts and provides a more holistic view of the molecular environment within a crystal, moving beyond the traditional focus on just the shortest intermolecular distances. rsc.org

Mechanistic Investigations of Anthra 1,2 C Isoxazole 6,11 Dione Biochemical Interactions

DNA Binding and Intercalation Mechanisms of Anthra[1,2-c]isoxazole-6,11-dione and its Analogs

The ability of planar aromatic molecules to interact with DNA is a key aspect of their biological activity. For anthraquinone (B42736) derivatives, this interaction often occurs through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.

Spectroscopic Probes of DNA Interaction (UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic techniques are vital tools for characterizing the binding of small molecules to DNA. Studies on analogs, such as anthra[1,2-d]imidazole-6,11-diones, provide insight into these interactions.

UV-Visible (UV-Vis) Spectroscopy: The binding of a compound to DNA can be monitored by changes in its UV-Vis absorption spectrum. When a molecule intercalates into the DNA helix, a phenomenon known as hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength, or red shift) are typically observed. This mdpi.comis due to the electronic interaction between the chromophore of the compound and the DNA base pairs. For instance, the interaction between a new anthraquinone derivative, AODGlc, and calf thymus DNA (ctDNA) was confirmed to be an intercalation mechanism through such spectral changes. Simil nih.govarly, various pyrimidine (B1678525) derivatives have been shown to interact with DNA via groove binding and partial intercalation, as evidenced by UV/Vis spectroscopy.

Fl mdpi.comuorescence Spectroscopy: This technique is highly sensitive for studying binding interactions. The fluorescence of a compound can be quenched or enhanced upon binding to DNA. For example, the fluorescence intensity of certain anthraquinone derivatives is significantly quenched upon addition of DNA, suggesting the molecules are in close proximity to the DNA, which is characteristic of intercalation. In ot nih.govresearchgate.nether cases, an enhancement in emission intensity upon DNA titration indicates an intercalative binding mode.

Ci mdpi.comrcular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in DNA upon ligand binding. The CD spectrum of DNA is sensitive to its helical structure. Intercalation can cause significant changes in the DNA's CD spectrum, such as a decrease in the negative band and an increase in the positive band, indicating a partial unwinding of the double helix. The a beilstein-journals.orgppearance of an induced CD (ICD) band in the absorption region of the ligand is strong evidence of its positioning within the chiral environment of the DNA grooves. Studi beilstein-journals.orges on pyrazolo[1,2-a]benzotetraz acs.orgacs.orgnih.govnih.govine-3-one derivatives have utilized CD to evaluate their binding to G-quadruplex DNA, a non-canonical DNA structure.

#### mdpi.com 4.1.2. Viscometric Titrations to Assess DNA Binding Mode and Structural Alterations

Viscometry is a classical method to determine the mode of a small molecule's binding to DNA. An increase in the viscosity of a DNA solution upon the addition of a compound is a strong indication of an intercalative binding mode. This is because intercalation lengthens the DNA helix, leading to an increase in its relative viscosity. Conversely, non-intercalative binding, such as groove binding, typically causes a much smaller or no significant change in DNA viscosity.

Studies on a series of nine novel anthra[1,2-d]imidazole-6,11-diones, which are analogs of this compound, utilized viscometric titrations to assess their interaction with duplex DNA. The r acs.orgnih.govesults from these titrations, in conjunction with spectroscopic data, help to confirm that these molecules can insert themselves between the DNA base pairs, characteristic of an intercalative mechanism. While acs.orgnih.gov the planar anthraquinone core partially inserts between the base pairs, the side chains are thought to project outwards, where they can interact with the DNA's phosphodiester backbone.

#### acs.org 4.1.3. Comparative Analysis of DNA Intercalation Efficacy

The efficacy of DNA intercalation can vary significantly even among closely related analogs. This variation is often dependent on the nature and position of substituent groups on the core aromatic structure. For example, in a study of isoxazole (B147169) polycyclic aromatic hydrocarbons, the binding constants for intercalation with calf thymus DNA were in the range of 10⁴–10⁵ M⁻¹. One p nih.govarticular compound from this series showed a binding constant of 1.7 × 10⁵ M⁻¹ and demonstrated a preference for AT-rich regions of DNA.

For nih.govanthra[1,2-d]imidazole-6,11-dione derivatives, it was observed that their DNA binding affinity had little to no bearing on their enzyme inhibition activity, suggesting that while intercalation occurs, it may not be the sole determinant of their ultimate biological effect. The b acs.orginding affinity of anthraquinone derivatives to G-quadruplex DNA has also been studied, with binding constants (Kb) reported in the range of 10⁵ to 10⁶ M⁻¹.

5] class="table-container">
Compound ClassDNA TargetBinding Constant (Kb)MethodReference
Isoxazole Polycyclic Aromatic HydrocarbonsCalf Thymus DNA1.7 x 105 M-1Spectroscopic
A nih.govnthraquinone Derivatives (N-1DEA)Human Telomeric G-quadruplex7.6 x 105 M-1Biophysical
A researchgate.netnthraquinone Derivatives (N-2DEA)Human Telomeric G-quadruplex4.8 x 106 M-1Biophysical
A researchgate.netntibiotic TC·HClDNA6.9 x 104 M-1Spectroscopic
A mdpi.comntibiotic CIP·HClDNA2.8 x 104 M-1Spectroscopic

## mdpi.com# 4.2. Enzyme Modulation and Inhibition Studies by this compound Derivatives

Beyond direct DNA interaction, anthraquinone derivatives are known to modulate the activity of key cellular enzymes, which is a critical aspect of their mechanism of action.

Enzyme Modulation and Inhibition Studies by this compound Derivatives

Inhibition of Human Telomerase Reverse Transcriptase (hTERT) Activity

Telomerase is an enzyme crucial for maintaining telomere length and is activated in the vast majority of cancer cells, making it a prime target for anticancer drug development. The c nih.govatalytic subunit of this enzyme is the human telomerase reverse transcriptase (hTERT), and its expression is tightly regulated.

A se nih.govries of 2,7-disubstituted amido-anthraquinones have been synthesized and evaluated for their ability to inhibit telomerase. Sever nih.goval compounds in this series demonstrated potent telomerase inhibitory activity. Struc nih.govture-activity relationship studies revealed that the presence of side chains with a two-carbon spacer between an amido group and an amine group was an important structural feature for telomerase inhibition. It is nih.gov hypothesized that the amine group on the side chain may facilitate binding to the G-quadruplex structure of the telomeric DNA. Other nih.gov anthraquinone derivatives have also been shown to bind to and stabilize G-quadruplex DNA, which in turn can inhibit telomerase activity.

#### nih.gov 4.2.2. Topoisomerase Inhibition Activities (e.g., Leishmania Topoisomerase I, Topoisomerase II)

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They are well-established targets for cancer chemotherapy.

Leishmania Topoisomerase I Inhibition: Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. The t acs.orgopoisomerase I enzyme of Leishmania donovani (LdTopIB) is structurally distinct from its human counterpart, making it an attractive drug target. A stu nih.govdy of nine different anthra[1,2-d]imidazole-6,11-dione derivatives revealed that five of them exhibited significant inhibitory activity against LdTopIB. Notab acs.orgnih.govly, the derivative with a tetrazole side chain was the most potent, with an IC₅₀ value of approximately 1 µM. Inter acs.orgacs.orgnih.govestingly, the inhibitory activity of these compounds was not directly correlated with their DNA binding affinity, indicating that the interaction with the enzyme itself, influenced by the specific side chain, is a critical factor.

To acs.orgacs.orgpoisomerase II Inhibition: Topoisomerase II is another key target for many anticancer drugs. While specific data on this compound is limited, research on related anthraquinone structures provides valuable context. For instance, novel anthra[1,2-c]thiadi nih.govacs.orgacs.orgazole-6,11-diones have been developed and show promising anticancer activity, though their mechanism was linked to the NF-κB pathway rather than direct topoisomerase inhibition in the reported study.

16] class="table-container">
Compound/AnalogEnzyme TargetIC50Key FindingReference
Anthra[1,2-d]imidazole-6,11-dione with tetrazole side chainLeishmania donovani Topoisomerase I~1 µMInhibition activity depends on the side chain, not DNA binding affinity.
L acs.orgacs.orgnih.govRL-TP-85Leishmania donovani Topoisomerase IB1.3 µMSelective inhibitor targeting protein-protein interactions of the enzyme.
L nih.govRL-TP-94Leishmania donovani Topoisomerase IB2.9 µMSelective inhibitor targeting protein-protein interactions of the enzyme.

Modulation of Cyclooxygenase (COX) Enzymes

Research has explored the interaction of this compound derivatives with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Certain 3-substituted derivatives of this heterocyclic quinone have been synthesized and assessed for their ability to inhibit COX-1 and COX-2. The nature of the chemical group attached at the 3-position of the isoxazole ring has been shown to be a critical determinant of the compound's inhibitory potency and selectivity for these two enzyme isoforms. This highlights a clear structure-activity relationship, where modifications to the core structure can tune the biological activity.

Investigation of Other Enzymatic Targets (e.g., Histone Deacetylases, Carbonic Anhydrases)

The scope of enzymatic inhibition studies for this class of compounds extends beyond COX enzymes. Investigations have also been conducted into their effects on other important enzyme families, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). While the broader class of quinones has been studied for HDAC inhibition, specific data on this compound itself is an area of ongoing research.

However, more definitive findings have emerged regarding carbonic anhydrases. A series of N-substituted-3-amino-anthra[1,2-c]isoxazole-6,11-dione derivatives have been shown to act as inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. The inhibitory activity, quantified by Ki values, varied depending on the specific substituent, indicating that structural modifications can be used to modulate the potency and selectivity of these compounds against different CA isoforms.

Cellular Pathway Investigations and Biochemical Effects in Model Systems

The cellular effects of this compound derivatives have been elucidated through studies on various cell-based models. These investigations have shed light on how these compounds influence key signaling pathways and cellular processes.

Analysis of Signaling Pathway Attenuation (e.g., ERK1/2 and p38)

The mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell proliferation and survival, have been identified as targets for this compound derivatives. Specifically, treatment of certain cancer cell lines with these compounds has been shown to decrease the phosphorylation levels of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38. By inhibiting the activation of these kinases, the compounds can disrupt the signaling cascades that drive cancer cell growth, providing a molecular explanation for their anti-proliferative effects.

Mechanism of Apoptosis Induction in Cell Lines

A significant mechanism contributing to the anticancer potential of this compound derivatives is their ability to induce apoptosis, or programmed cell death. Studies in various human cancer cell lines have demonstrated that these compounds can trigger the apoptotic cascade. This is a critical attribute for an anticancer agent, as it leads to the selective elimination of cancer cells. The induction of apoptosis by these compounds underscores their potential as therapeutic candidates.

Evaluation of Cell Proliferation Modulation in in vitro Cell Panels (e.g., NCI-60 Human Tumor Cell Line Assay)

The anti-proliferative activity of this compound derivatives has been systematically evaluated using large-scale screening platforms such as the National Cancer Institute's 60 human tumor cell line (NCI-60) panel. These screens have provided extensive data on the potency and spectrum of activity of these compounds against a diverse range of cancer types. The results, often expressed as GI50 values (the concentration required to inhibit cell growth by 50%), have shown that the anti-proliferative effects are highly dependent on the specific chemical structure of the derivative. Some compounds have exhibited broad-spectrum activity, while others have shown selectivity for particular cancer cell lines.

Interactive Table: Growth Inhibition (GI50) Data for a Representative this compound Derivative

Cell LineCancer TypeGI50 (µM)
CCRF-CEMLeukemia0.28
K-562Leukemia0.31
MOLT-4Leukemia0.23
A549/ATCCNon-Small Cell Lung0.33
HT29Colon0.32
UO-31Renal0.35

Note: The data presented is for a representative compound to illustrate the typical potency observed in the NCI-60 screen.

Computational and Theoretical Chemistry Approaches for Anthra 1,2 C Isoxazole 6,11 Dione

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.govacs.orgacs.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

Elucidation of Key Intermolecular Interactions at Binding Sites

Beyond predicting if a molecule binds, docking elucidates how it binds. These simulations can identify specific intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, likely formed between the carbonyl oxygens or the isoxazole (B147169) nitrogen of the compound and amino acid residues like Arginine, Lysine, or Serine in a protein's active site. nih.govnih.gov

Hydrophobic Interactions: The planar aromatic rings of the anthraquinone (B42736) core would likely engage in π-π stacking or other hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Understanding these interactions is key to structure-based drug design, allowing chemists to modify the ligand to enhance its binding affinity and selectivity for the target.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netirjweb.com It is a powerful tool for understanding a molecule's stability, reactivity, and spectroscopic properties.

Characterization of Electronic Properties and Molecular Stability

DFT calculations can determine the optimized three-dimensional geometry of Anthra[1,2-c]isoxazole-6,11-dione and calculate its electronic properties. Key parameters derived from DFT include the total energy, which indicates molecular stability, and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. irjweb.com These maps highlight the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For this compound, the carbonyl oxygens and the isoxazole oxygen would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a central part of applying DFT to understand chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are prone to attack by electrophiles.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to attack by nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's reactivity and stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small energy gap suggests the molecule is more reactive. DFT studies on various isoxazole and anthraquinone derivatives consistently use FMO analysis to rationalize their observed biological activities. mdpi.comresearchgate.netnih.gov

Table 2: Example of DFT-Calculated Parameters

This table shows typical quantum chemical descriptors that would be calculated using DFT. The values are for illustrative purposes and are not actual data for this compound.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO3.7 eV
Chemical Hardness (η)Resistance to change in electron distribution1.85 eV
Electrophilicity (ω)Capacity to accept electrons2.34 eV

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.commdpi.com Instead of analyzing a single compound, QSAR studies require a dataset of structurally related molecules with measured biological activities (e.g., IC₅₀ values).

A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in the series and then using statistical methods to correlate these descriptors with the observed activity. Once a statistically robust model is developed and validated, it can be used to:

Predict the biological activity of new, unsynthesized compounds.

Identify the key molecular features that increase or decrease activity, guiding the design of more potent molecules.

For a compound like this compound, a QSAR study would involve synthesizing and testing a library of its derivatives with various substitutions on the anthraquinone or isoxazole rings. mdpi.com The resulting model could then predict the most promising modifications to enhance a desired biological effect, such as anticancer or antimicrobial activity.

As of the latest available scientific literature, there is no specific research published on the molecular dynamics simulations of this compound for conformational sampling and dynamic interactions. Computational studies and molecular dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic level. However, the application of these specific techniques to this compound has not been documented in publicly accessible research databases.

While research exists on related anthraquinone derivatives, such as Anthra[1,2-c] guidechem.comnih.govnih.govthiadiazole-6,11-diones and anthra[1,2-d]imidazole-6,11-diones, the findings from these studies cannot be directly extrapolated to this compound due to the unique structural and electronic properties conferred by the isoxazole ring. nih.govnih.govnih.gov

Therefore, a detailed discussion under the section "" with a subsection on "Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions" cannot be provided at this time. Future computational chemistry research may address this specific area, which would enable a thorough analysis as per the requested outline.

Emerging Research Areas and Future Perspectives for Anthra 1,2 C Isoxazole 6,11 Dione

Development of Anthra[1,2-c]isoxazole-6,11-dione as Chemical Probes for Biological Systems

The inherent properties of the anthraquinone (B42736) scaffold, a core component of this compound, make it a promising candidate for the development of chemical probes. These probes are instrumental in visualizing and understanding complex biological processes. The development of derivatives is a key strategy, where specific functional groups are introduced to the core structure to modulate its fluorescence, reactivity, or binding affinity for particular cellular components. This allows for the targeted labeling and tracking of biomolecules, such as proteins or nucleic acids, within living cells, providing valuable insights into their function and dynamics.

Exploration of Polypharmacological Targeting Strategies with this compound Derivatives

Polypharmacology, the concept of a single drug interacting with multiple targets, is a burgeoning area of drug discovery. Derivatives of this compound are being investigated for their potential as polypharmacological agents. For instance, research on related heteroannelated anthraquinone compounds, such as anthra[1,2-d]imidazole-6,11-diones, has shown that modifications to the heterocyclic portion of the molecule can lead to compounds with activity against multiple cancer cell lines, including leukemia, CNS, and renal cancer. nih.gov This multi-target activity can be advantageous in treating complex diseases like cancer, where multiple pathways are often dysregulated. A notable example involves the related anthra[1,2-c] nih.govnih.govpreprints.orgthiadiazole-6,11-dione compounds, which have demonstrated the ability to inhibit the NF-κB pathway, a key regulator of cellular processes, by preventing the nuclear translocation of the NF-κB p65 subunit. nih.gov This suggests that the broader class of heteroannelated anthraquinones, including isoxazole (B147169) derivatives, represents a promising scaffold for developing multi-targeted therapeutic agents. nih.gov

Innovation in Green Chemistry Methodologies for this compound Synthesis

The synthesis of complex heterocyclic compounds like this compound is increasingly benefiting from the principles of green chemistry. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.commdpi.com For the synthesis of the isoxazole ring system, ultrasound-assisted organic synthesis has emerged as a powerful tool. preprints.org Sonochemical methods can significantly enhance reaction rates and yields under mild conditions, often reducing reaction times from hours to minutes. preprints.org The use of water as a solvent, replacing volatile organic compounds, is another key aspect of green synthetic approaches for isoxazole derivatives. mdpi.com Furthermore, innovations such as microwave-assisted synthesis and the development of efficient catalytic systems, including nanocatalysts, are being explored to create more sustainable and environmentally friendly pathways for producing these valuable compounds. preprints.orgnih.gov These green approaches are not only ecologically responsible but also often lead to higher purity products and more efficient manufacturing processes. rsc.org

Advancements in Computational Prediction of Biological Efficacy and Selectivity

Computational tools are playing an increasingly vital role in the development of this compound derivatives. Molecular modeling techniques, such as molecular docking, are used to predict how these compounds will bind to specific biological targets, like enzymes or receptors. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity and selectivity. For related anthraquinone-based compounds, computational studies have been used to predict absorption, distribution, metabolism, and elimination (ADME) properties, as well as potential toxicity. nih.gov These in silico predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the time and cost associated with experimental screening. nih.gov By correlating the structural features of different derivatives with their biological activity, researchers can build predictive models that guide the design of new, more potent, and selective compounds.

Multidisciplinary Research Approaches Integrating Synthetic Chemistry, Structural Biology, and Computational Science

The full potential of this compound and its derivatives can best be unlocked through multidisciplinary research that integrates several scientific fields. A comprehensive approach involves:

Synthetic Chemistry: To design and create novel derivatives with diverse functionalities. nih.gov

Structural Biology: To determine the three-dimensional structures of these compounds bound to their biological targets, providing a detailed understanding of the molecular interactions.

Computational Science: To model and predict the behavior of these compounds, guiding the design process and helping to interpret experimental results. nih.gov

This integrated strategy allows for a synergistic cycle of design, synthesis, and testing. For example, a computational model might predict a promising new derivative, which is then synthesized and evaluated in biological assays. The results of these assays can then be used to refine the computational model, leading to a more accurate and predictive tool for future drug design. This collaborative approach was successfully used to investigate related anthra[1,2-c] nih.govnih.govpreprints.orgthiadiazole-6,11-diones, where computational predictions were confirmed by in vitro experiments, validating their mechanism of action. nih.gov Such multidisciplinary efforts are essential for accelerating the translation of promising compounds from the laboratory to potential clinical applications. nih.gov

Q & A

[Basic] What synthetic strategies are employed to optimize anthra[1,2-c]isoxazole-6,11-dione derivatives for anticancer activity?

The primary approach involves ring fusion strategies to incorporate heterocyclic moieties (e.g., thiadiazole or isoxazole) into the anthraquinone backbone, enhancing planar rigidity and DNA intercalation potential. Sulfur or nitrogen substitutions at specific positions (e.g., 4-isopropylthio groups) are critical for improving cytotoxicity. For instance, sulfur-substituted derivatives synthesized via nucleophilic aromatic substitution showed GI50 values as low as 0.18 µM in leukemia cell lines . Methodologies include refluxing precursors in SOCl2l_2/dioxane or HCONH2_2 for cyclization .

[Basic] How is the in vitro anticancer potency of these derivatives assessed, and what are key cytotoxicity trends?

Cytotoxicity is evaluated using the NCI-60 cell line panel , measuring GI50_{50} (50% growth inhibition). For example, NSC763968 (4-isopropylthio derivative) exhibited potent activity in leukemia (GI50_{50}: 0.18–1.45 µM) and prostate cancer cells but lower efficacy in colon cancer (GI50_{50}: 0.29–13.30 µM) . Dose-response curves and ATP-based viability assays are standard for cross-comparison .

[Advanced] How can researchers resolve discrepancies in cell line sensitivity to this compound derivatives?

Contradictory GI50_{50} values (e.g., colon vs. leukemia) require mechanistic profiling :

  • Target engagement assays : TOP1 inhibition (via plasmid relaxation assays) and hormone receptor (PR/AR) modulation .
  • Genomic profiling : Correlate sensitivity with oncogenic signatures (e.g., hTERT expression in telomerase-dependent cancers) .
  • Resistance screens : ABC transporter expression or DNA repair pathway activation may explain variability .

[Advanced] What structural modifications improve pharmacokinetic (PK) properties in vivo?

Nitrogen substitutions (e.g., HH-N25) enhance solubility and plasma stability. Key PK parameters:

  • Bioavailability : 65–80% in murine models via oral administration.
  • Half-life : 4–6 hours, sustained by reduced CYP3A4 metabolism.
  • Dosing : 25 mg/kg/day in xenograft models achieved tumor regression without hepatotoxicity .

[Basic] What molecular targets are implicated in the anticancer activity of these derivatives?

Identified targets include:

  • TOP1 : Inhibition confirmed via supercoiled DNA relaxation assays (IC50_{50}: 2.1 µM for HH-N25) .
  • Telomerase : TRAP-LIG assays show IC50_{50} values of 0.8–3.2 µM for imidazole-substituted derivatives .
  • Hormone receptors : PR/AR antagonism (e.g., HH-N25 reduced ligand-binding by 70% at 10 µM) .

[Advanced] How are computational methods used to design telomerase inhibitors from this scaffold?

Structure-based design involves:

  • Molecular docking : Targeting the hTERT RNA-binding domain (e.g., anthra[1,2-d]imidazole-6,11-dione derivatives showed ΔG = -9.8 kcal/mol) .
  • MD simulations : Validate binding stability over 100 ns trajectories.
  • Validation : TRAP assays and qPCR for hTERT expression (e.g., 85% telomerase inhibition at 5 µM) .

[Advanced] What in vivo models validate the therapeutic potential of these compounds?

Xenograft models (e.g., MDA-MB-231 breast cancer):

  • HH-N25 : 60% tumor volume reduction after 21 days (25 mg/kg/day, oral).
  • NSC763968 : Synergy with cisplatin (combination index = 0.3) in prostate cancer models .
    Critical parameters: Tumor doubling time, plasma drug monitoring via LC-MS, and toxicity profiling .

[Basic] How do sulfur vs. nitrogen substitutions impact bioactivity?

  • Sulfur : Enhances DNA intercalation (e.g., NSC763968’s ΔTm = 8°C with DNA) and redox cycling for ROS generation .
  • Nitrogen : Improves solubility (logP reduction from 3.2 to 1.8) and PK stability (e.g., HH-N25) .
    SAR tables correlate substituent electronegativity with TOP1 inhibition potency (R2^2 = 0.89) .

[Advanced] What strategies mitigate off-target toxicity in preclinical development?

  • Selective targeting : Derivatives with >100-fold selectivity for cancer over normal fibroblasts (e.g., HH-N25’s IC50_{50} = 1.2 µM vs. >100 µM in WI-38 cells) .
  • Prodrug design : Phosphate ester prodrugs reduce hepatic toxicity (e.g., 50% lower ALT/AST elevation vs. parent compound) .

[Basic] What assays confirm compound stability under physiological conditions?

  • Plasma stability : Incubation in human plasma (37°C, 24 hrs) with LC-MS quantification (e.g., HH-N25 degradation <10%) .
  • Photodegradation : UV-Vis monitoring (λ = 450 nm) shows <5% decomposition after 6 hrs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.